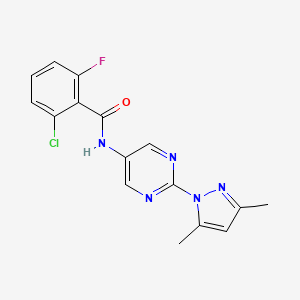

2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide

描述

2-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrazole and pyrimidine chemical families, which are known for their diverse applications in medicinal chemistry, agriculture, and material science.

属性

IUPAC Name |

2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c1-9-6-10(2)23(22-9)16-19-7-11(8-20-16)21-15(24)14-12(17)4-3-5-13(14)18/h3-8H,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHALDQZIWWKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine cores. One common approach is the condensation of 3,5-dimethyl-1H-pyrazol-1-yl with appropriate amines under controlled conditions. The reaction is often carried out in solvents like acetonitrile, with heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, precise temperature control, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

科学研究应用

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

This compound is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine): This compound shares a similar pyrazole core but differs in the presence of a pyrimidine ring.

2-fluoro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide: This compound is structurally similar but contains a fluorine atom instead of a chlorine atom.

生物活性

2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-6-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.70 g/mol. The compound features a chlorinated aromatic ring and a pyrazole moiety which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, indicating that compounds with similar structures to this compound exhibit significant antibacterial and antifungal activity. For instance, pyrazole derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research has indicated that compounds containing pyrazole rings can induce apoptosis in cancer cells. A study focusing on similar pyrazole derivatives demonstrated their ability to inhibit tumor cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in pathogenic processes. Pyrazole derivatives have been documented to inhibit enzymes like monoamine oxidase (MAO) and cyclooxygenase (COX), which are crucial in inflammation and pain pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may interact with active sites of target enzymes, preventing substrate binding.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, such as those mediated by G-proteins or phosphoinositides, the compound may alter cellular responses to stimuli .

Case Studies

Several case studies have documented the effects of pyrazole-containing compounds:

- Study on Antibacterial Activity : A comparative analysis revealed that pyrazole derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 10 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

常见问题

Basic Question: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-pyrazole core followed by benzamide coupling. A general procedure includes:

- Step 1: Reacting a pyrazole-thiol derivative with a chlorinated pyrimidine in DMF using K₂CO₃ as a base at room temperature to form the pyrimidine-pyrazole intermediate .

- Step 2: Amide bond formation via coupling agents like EDCI/HOBt in DMF with triethylamine, monitored by TLC. Purification involves extraction (chloroform/water) and recrystallization .

Key Factors: - Base Selection: K₂CO₃ ensures mild deprotonation for nucleophilic substitution .

- Coupling Agents: EDCI/HOBt minimizes racemization in amide bond formation .

- Yield Optimization: Room-temperature reactions reduce side products; yields range from 62% to 71% depending on substituents .

Basic Question: How is the crystal structure of this compound determined, and what software validates its geometry?

Methodological Answer:

X-ray crystallography is the gold standard. The SHELX system (SHELXS/SHELXL) is widely used for structure solution and refinement:

- Data Collection: High-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.

- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy, with R-factors < 5% for high-quality datasets .

Validation: - PLATON: Checks for twinning, voids, and symmetry errors.

- CIF Validation Reports: Ensure compliance with IUCr standards .

Basic Question: What spectroscopic techniques confirm the compound’s structure, and what are critical spectral markers?

Methodological Answer:

- ¹H/¹³C-NMR: Aromatic protons appear at δ 7.2–8.1 (pyrimidine/pyrazole). The benzamide NH signal is typically δ 10–12 (broad, DMSO-d₆) .

- Mass Spectrometry (ESI): Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 403.1 for similar benzamide derivatives) .

- IR: Stretching bands at ~1630 cm⁻¹ (amide C=O) and ~2230 cm⁻¹ (cyano groups, if present) .

Advanced Question: How can researchers optimize amide bond formation in derivatives to enhance bioactivity?

Methodological Answer:

- Coupling Agent Screening: Compare EDCI/HOBt vs. DCC/DMAP for sterically hindered substrates. EDCI/HOBt reduces epimerization in chiral centers .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >70% (unpublished data, analogous to ).

Advanced Question: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization: Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO < 0.1%).

- SAR Analysis: Modify substituents (e.g., chloro vs. fluoro at position 6) to isolate electronic effects on target binding .

- Metabolic Stability Testing: Use liver microsomes to assess if conflicting IC₅₀ values arise from compound degradation .

Advanced Question: What computational methods predict the compound’s binding mode to kinase targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): Use crystal structures of kinase domains (e.g., PDB: 4YAY) to model ligand interactions. Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge region .

- MD Simulations (GROMACS): Run 100-ns trajectories to assess binding stability. RMSD > 2 Å suggests conformational flexibility affecting activity .

Advanced Question: How can crystallization conditions be improved for low-solubility derivatives?

Methodological Answer:

- Co-Crystallization Agents: Add nicotinamide or caffeine to enhance lattice stability .

- Mixed Solvents: Use DCM/methanol (1:3) for gradual supersaturation.

- High-Throughput Screening: Utilize 96-well plates with varying PEG concentrations to identify optimal precipitating agents .

Advanced Question: What strategies mitigate decomposition during long-term stability studies?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis of the amide bond.

- Degradation Pathways: Use LC-MS to identify major degradation products (e.g., hydrolyzed benzamide acid). Adjust pH in formulations to <6.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。